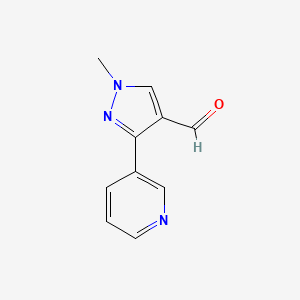
1-メチル-3-(ピリジン-3-イル)-1H-ピラゾール-4-カルバルデヒド
説明
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分析化学
標準物質または試薬として、この化合物は分析化学において、さまざまな物質の検出および定量のための新しい方法を開発するために使用でき、分析技術の感度と特異性を向上させます。
これらの用途はそれぞれ、1-メチル-3-(ピリジン-3-イル)-1H-ピラゾール-4-カルバルデヒドの独自の化学的特性を活用しており、科学研究におけるその重要性と多用途性を示しています。 この特定の化合物の用途に関する検索では特定のものが得られませんでしたが、説明されている一般的な役割は、同様の構造を持つ化合物に典型的です .
生物活性
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazole ring fused with a pyridine ring, which contributes to its pharmacological potential. Recent studies have explored its applications as an enzyme inhibitor, particularly in cancer therapy, and its potential as an anti-inflammatory agent.
- Molecular Formula : C₁₀H₉N₃O
- SMILES : CN1C=C(C(=N1)C2=CN=CC=C2)C=O
- InChI : InChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-3-2-4-11-5-8/h2-7H,1H3
The biological activity of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde primarily involves its role as a cyclin-dependent kinase (CDK) inhibitor . By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, disrupting cell cycle progression and inducing apoptosis in cancer cells .
Anticancer Activity
Research indicates that 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
In vitro studies have demonstrated that this compound can reduce cell viability and induce apoptosis in these cancer types, suggesting its potential as a therapeutic agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Certain derivatives of pyrazole compounds have shown promising results in reducing inflammation in experimental models. For instance, compounds structurally related to 1-methyl-3-(pyridin-3-yl)-1H-pyrazole have displayed significant anti-inflammatory activity comparable to standard treatments like diclofenac sodium .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Primary Activity |
|---|---|---|
| 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | Isomer of the target compound | Anticancer and anti-inflammatory |
| 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Positional isomer | CDK inhibition |
| 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | Aldehyde at different position | Potentially similar biological effects |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Study on CDK Inhibition : A study demonstrated that derivatives of 1-methyl-pyrazole compounds could effectively inhibit CDKs, leading to decreased proliferation rates in cancer cell lines .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of related pyrazole compounds in animal models, showing significant reduction in edema and pain responses comparable to established anti-inflammatory drugs .
特性
IUPAC Name |
1-methyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-3-2-4-11-5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFMQZUIAWBCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















